Auranofin's Journey into the Cell: An In-depth Technical Guide to its Uptake and Distribution
Auranofin's Journey into the Cell: An In-depth Technical Guide to its Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auranofin, a gold(I)-containing compound initially approved for the treatment of rheumatoid arthritis, is experiencing a resurgence in interest due to its potent anticancer and antimicrobial properties. A thorough understanding of its cellular uptake, distribution, and the molecular pathways it perturbs is critical for its successful repurposing and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on auranofin's cellular journey, detailing its mechanisms of entry, subcellular localization, and its impact on key signaling cascades. Quantitative data from various studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research in this promising field.
Auranofin Cellular Uptake: A Multi-faceted Entry
The cellular accumulation of auranofin is a complex process influenced by multiple factors, including concentration, time, and temperature. Evidence suggests that auranofin does not rely on a single mode of entry but rather utilizes a combination of mechanisms.
Initial interaction with the cell membrane is proposed to involve a sequential ligand exchange process. The tetraacetylthioglucose moiety of auranofin is shed, while the gold and triethylphosphine (B1216732) components are internalized. This process is inhibited by N-ethylmaleimide, indicating the involvement of sulfhydryl groups in membrane proteins. However, it is not affected by inhibitors of energy-dependent transport like 2,4-dinitrophenol (B41442) and NaF, suggesting a passive or facilitated diffusion component. The presence of serum proteins, such as albumin, can reduce the cellular association and uptake of auranofin.
While the precise transporters involved in auranofin uptake are still under investigation, the role of organic cation transporters (OCTs) has been suggested for other metal-based drugs and warrants further investigation for auranofin.
Intracellular Distribution: Reaching Key Cellular Compartments
Once inside the cell, auranofin's components, gold and triethylphosphine, distribute among various subcellular compartments, including the nucleus, cytosol, and membrane fractions. This broad distribution allows auranofin to interact with a multitude of molecular targets, contributing to its diverse biological effects.
Speciation analysis using inductively coupled plasma mass spectrometry (ICP-MS) has revealed that auranofin has a strong affinity for proteins over DNA and RNA. Studies have shown that a significant percentage of intracellular gold is associated with proteins of various sizes.
Table 1: Quantitative Data on Auranofin Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Non-Small Cell Lung Cancer (NSCLC) | |||
| Calu-3 | NSCLC | < 1.0 | Not Specified |
| HCC366 | NSCLC | < 1.0 | Not Specified |
| H1437 | NSCLC | 1.1 | Not Specified |
| A549 | NSCLC | 4-5 | 24 |
| SK-LU-1 | NSCLC | 4-5 | 24 |
| Calu-6 | NSCLC | 3 | 24 |
| NCI-H460 | NSCLC | 4 | 24 |
| NCI-H1299 | NSCLC | 1-2 | 24 |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 17.68 ± 0.10 | 6 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~3 | 24 |
| Prostate Cancer | |||
| PC3 | Prostate Adenocarcinoma | 14.33 ± 0.10 | 6 |
| Ovarian Cancer | |||
| PEO1 | High-Grade Serous Ovarian Cancer | Not Specified | Not Specified |
| PEO4 | High-Grade Serous Ovarian Cancer | Not Specified | Not Specified |
| Chronic Lymphocytic Leukemia (CLL) | |||
| Primary CLL cells | CLL | Variable (see source) | 24 |
Table 2: Subcellular Distribution of Auranofin-Derived Gold
| Cell Line | Fraction | Gold Content (% of total cellular gold) | Method |
| MRC-5 (fibroblasts) | Hydrophobic | Not Specified | LLE-ICP-MS |
| Interphase (proteins) | Higher amount | LLE-ICP-MS | |
| Water phase (DNA/RNA, metabolites) | 11.1 - 18.9% | LLE-ICP-MS | |
| A-549 (epithelial cancer) | Hydrophobic | Not Specified | LLE-ICP-MS |
| Interphase (proteins) | Up to 24.3% | LLE-ICP-MS | |
| Water phase (DNA/RNA, metabolites) | 11.1 - 18.9% | LLE-ICP-MS |
Key Signaling Pathways Modulated by Auranofin
Auranofin's therapeutic effects are largely attributed to its ability to interfere with critical cellular signaling pathways. Its primary and most well-documented target is thioredoxin reductase (TrxR) , a key enzyme in the cellular antioxidant system.
Inhibition of the Thioredoxin System
Auranofin potently inhibits both the cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms of thioredoxin reductase.[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering downstream events such as apoptosis.
PI3K/AKT/mTOR Pathway Inhibition
Auranofin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[2] This inhibition is achieved by reducing the expression and/or phosphorylation of key components of this pathway, including AKT, mTOR, S6 kinase, and 4E-BP1.
NF-κB Signaling Pathway Modulation
Auranofin can suppress the pro-inflammatory NF-κB signaling pathway.[1] It has been shown to inhibit the dimerization of Toll-like receptor 4 (TLR4), a key upstream activator of NF-κB.[1] Additionally, auranofin can inhibit the activation of IκB kinase (IKK), leading to the stabilization of IκBα and the prevention of NF-κB nuclear translocation.[1]
Induction of Apoptosis
By inducing oxidative stress and inhibiting pro-survival signaling pathways, auranofin effectively triggers programmed cell death, or apoptosis. This is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and depolarization of the mitochondrial membrane.
Experimental Protocols
Cellular Uptake Assay (using Radiolabeled Auranofin)
Objective: To quantify the cellular uptake of auranofin over time.
Materials:
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Radiolabeled auranofin (e.g., [198Au]auranofin)
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Cell culture medium and supplements
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Target cells (e.g., cancer cell line of interest)
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Phosphate-buffered saline (PBS), ice-cold
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Scintillation cocktail
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Scintillation counter
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96-well plates
Protocol:
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Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
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Prepare working solutions of radiolabeled auranofin at various concentrations in cell culture medium.
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Remove the culture medium from the wells and wash the cells once with warm PBS.
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Add the radiolabeled auranofin solutions to the wells and incubate for different time points (e.g., 0.5, 1, 2, 4, 24 hours) at 37°C.
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To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
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Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
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Transfer the cell lysates to scintillation vials.
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Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
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Determine the protein concentration of parallel wells to normalize the radioactivity counts.
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Calculate the uptake as counts per minute (CPM) per milligram of protein.
Subcellular Fractionation and Gold Quantification by ICP-MS
Objective: To determine the distribution of auranofin-derived gold in different subcellular compartments.
Materials:
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Auranofin
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Target cells
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Subcellular fractionation kit (or buffers for differential centrifugation: hypotonic buffer, isotonic buffer, etc.)
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Dounce homogenizer
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Centrifuge and ultracentrifuge
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ICP-MS instrument
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Nitric acid (trace metal grade)
Protocol:
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Treat cells with auranofin at the desired concentration and for the desired time.
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Harvest the cells and wash them with ice-cold PBS.
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Perform subcellular fractionation using a commercial kit or a standard differential centrifugation protocol to isolate the nuclear, cytosolic, and membrane fractions.
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Determine the protein concentration of each fraction.
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Digest a known amount of each fraction with concentrated nitric acid at an elevated temperature until the sample is completely dissolved.
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Dilute the digested samples with deionized water to a suitable concentration for ICP-MS analysis.
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Prepare gold standards of known concentrations for calibration.
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Analyze the samples and standards using ICP-MS to determine the concentration of gold in each subcellular fraction.
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Express the results as the amount of gold per milligram of protein in each fraction or as a percentage of the total cellular gold.
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of auranofin on the phosphorylation and expression levels of key proteins in a specific signaling pathway (e.g., PI3K/AKT/mTOR).
Materials:
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Auranofin
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Target cells
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Protocol:
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Treat cells with auranofin at various concentrations and for different time points.
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Lyse the cells and determine the protein concentration.
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Denature the protein samples by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Add ECL substrate and visualize the protein bands using an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after auranofin treatment.
Materials:
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Auranofin
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Target cells
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Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
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Binding buffer
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Flow cytometer
Protocol:
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Treat cells with auranofin at the desired concentrations for the desired time.
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Harvest both adherent and floating cells and wash them with cold PBS.
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Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X binding buffer to each tube.
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Analyze the samples by flow cytometry within 1 hour.
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Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
